molecular formula C12H17Cl2NO2 B019898 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride CAS No. 100447-57-2

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride

Cat. No. B019898
M. Wt: 278.17 g/mol
InChI Key: LVRFYDCLCPKDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride is a chemical compound that is commonly used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is often used as a reference standard in pharmacological studies.

Mechanism Of Action

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride is a selective serotonin reuptake inhibitor (2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride). It works by blocking the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes. By increasing the levels of serotonin in the brain, 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride can help to alleviate symptoms of depression and anxiety.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride are primarily related to its effects on the serotonin system. By blocking the reuptake of serotonin, 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride can increase the levels of serotonin in the brain, which can help to alleviate symptoms of depression and anxiety.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride in lab experiments is that it is a well-established reference standard for the study of the serotonin system. This means that it can be used as a benchmark for the development of new antidepressant drugs and other compounds that target the serotonin system. However, one of the limitations of using 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural compounds on the serotonin system.

Future Directions

There are several future directions for the study of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride. One area of research is the development of new antidepressant drugs that are more effective and have fewer side effects than current treatments. Another area of research is the study of the role of the serotonin system in the regulation of other physiological processes, such as appetite, sleep, and pain. Additionally, there is a need for further research into the biochemical and physiological effects of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride and other compounds that target the serotonin system.

Synthesis Methods

The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with chloroacetyl chloride in the presence of a base, followed by reaction with N-methylethanolamine and hydrochloric acid. The final product is obtained as a hydrochloride salt.

Scientific Research Applications

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride is commonly used in scientific research as a reference standard for the development of new antidepressant drugs. It is also used in the study of the serotonin system and its role in the regulation of mood, anxiety, and other physiological processes.

properties

CAS RN

100447-57-2

Product Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride

Molecular Formula

C12H17Cl2NO2

Molecular Weight

278.17 g/mol

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C12H16ClNO2.ClH/c1-14(7-6-13)8-10-9-15-11-4-2-3-5-12(11)16-10;/h2-5,10H,6-9H2,1H3;1H

InChI Key

LVRFYDCLCPKDSV-UHFFFAOYSA-N

SMILES

CN(CCCl)CC1COC2=CC=CC=C2O1.Cl

Canonical SMILES

C[NH+](CCCl)CC1COC2=CC=CC=C2O1.[Cl-]

synonyms

1,4-BENZODIOXAN, 2-((N-2-CHLOROETHYL-N-METHYL)AMINO)METHYL-, HYDROCHLO RIDE

Origin of Product

United States

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